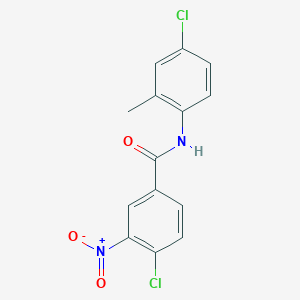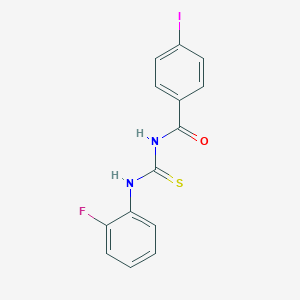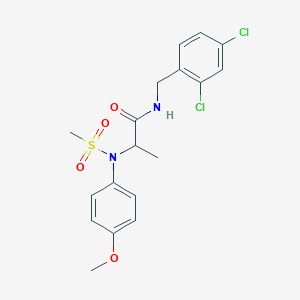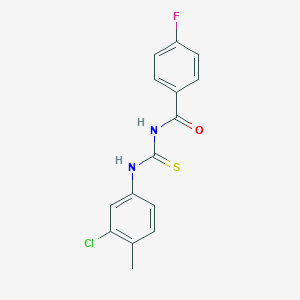
N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichlorophenyl and dimethoxy(methylsulfonyl)anilino groups. It is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dichlorophenyl)-2-[3,4-dimethoxyphenyl]acetamide
- N-(3,5-dichlorophenyl)-2-[3,4-dimethoxybenzyl]acetamide
Uniqueness
Compared to similar compounds, N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C17H18Cl2N2O5S |
|---|---|
Peso molecular |
433.3g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-25-15-5-4-14(9-16(15)26-2)21(27(3,23)24)10-17(22)20-13-7-11(18)6-12(19)8-13/h4-9H,10H2,1-3H3,(H,20,22) |
Clave InChI |
BVDNGQUORSNURN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C)OC |
SMILES canónico |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B417198.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(2-methoxyethyl)acetamide](/img/structure/B417199.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B417202.png)

![2-[3-chloro-4-methyl(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B417204.png)


![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B417208.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B417211.png)
![3-chloro-N-[(3-chlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B417213.png)
![3-{4-[5-(2-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}propanenitrile](/img/structure/B417216.png)
![N-(2-methylbenzoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B417217.png)
![3-(4-{5-[4-(Dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-1-piperazinyl)propanenitrile](/img/structure/B417218.png)
